molecular formula C28H32NOP B8252145 (S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8252145
M. Wt: 429.5 g/mol
InChI Key: HBJSADZQXYZTTQ-RUZDIDTESA-N
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Description

(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C28H32NOP and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Biological Activity

(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPHOX, is a phosphinooxazoline compound that has garnered attention for its potential applications in various biological and chemical processes. This article explores its biological activity, including its role as a ligand in catalysis and its implications in medicinal chemistry.

  • Molecular Formula : C25H26NOP
  • Molecular Weight : 387.45 g/mol
  • CAS Number : 148461-16-9
  • Appearance : Colorless solid
  • Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability.

1. Catalytic Applications

(S)-t-BuPHOX is primarily recognized for its function as a chiral ligand in asymmetric synthesis. It has been effectively utilized in various catalytic reactions, including:

  • Enantioselective Heck Reaction : This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes without the migration of double bonds, which is critical for maintaining stereochemistry .
  • Rhodium(I)-Catalyzed Reactions : The compound has been employed in the desymmetrization of meso compounds, leading to the formation of valuable syn-deoxypolypropionate fragments .

2. Antifungal Activity

Recent studies have highlighted the antifungal properties of related 4,5-dihydrooxazole derivatives. While specific data on (S)-t-BuPHOX's antifungal activity is limited, compounds structurally similar to it have shown promising results:

  • Broad-Spectrum Antifungal Activity : A series of derivatives demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 0.03 to 0.5 μg/mL against Candida albicans, and between 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus.

This suggests that modifications of the oxazole framework could lead to compounds with significant antifungal properties.

Table 1: Comparison of Biological Activities of Related Compounds

CompoundActivity TypeMIC Range (μg/mL)Reference
Compound A30Antifungal0.03 - 0.5
Compound A31Antifungal0.25 - 2
(S)-t-BuPHOXChiral ligandN/A

Case Study: Synthesis and Application

A notable case study involved the synthesis of a series of phosphinooxazolines, including (S)-t-BuPHOX, which were tested for their enantioselective catalytic properties in various reactions. The study found that these ligands significantly enhanced reaction yields and selectivity compared to non-chiral counterparts .

Properties

IUPAC Name

[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJSADZQXYZTTQ-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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